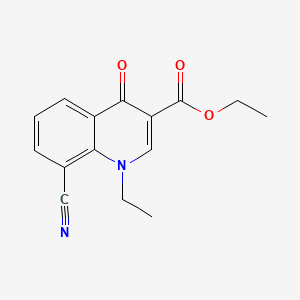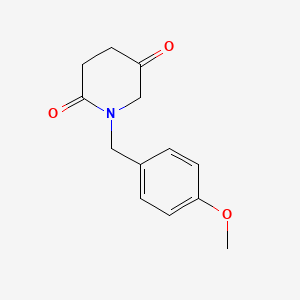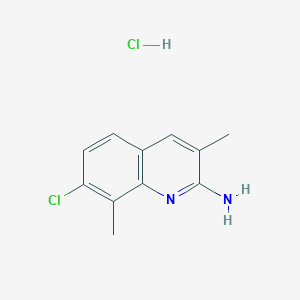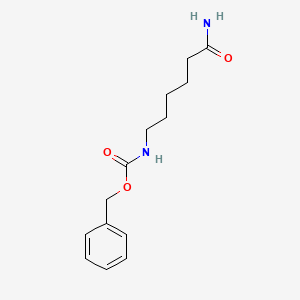
7-(aminooxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(aminooxy)-4-methyl-2H-chromen-2-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features an aminooxy group attached to the chromenone core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminooxy)-4-methyl-2H-chromen-2-one typically involves the introduction of the aminooxy group into the chromenone structure. One common method is the reaction of 4-methyl-2H-chromen-2-one with hydroxylamine derivatives under specific conditions. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-(aminooxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(aminooxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(aminooxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, which is crucial for its biological activity. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: Lacks the aminooxy group, resulting in different reactivity and biological activity.
7-(hydroxy)-4-methyl-2H-chromen-2-one: Contains a hydroxy group instead of an aminooxy group, leading to different chemical properties.
7-(amino)-4-methyl-2H-chromen-2-one: Features an amino group, which affects its reactivity and biological interactions
Uniqueness
The presence of the aminooxy group in 7-(aminooxy)-4-methyl-2H-chromen-2-one makes it unique compared to other chromenone derivatives. This group imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-aminooxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,11H2,1H3 |
InChI Key |
MMERWKDVMNVJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)



